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Compound of Interest

Compound Name: 1-Phenylethanol

Cat. No.: B042297 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 1-phenylethanol. It is intended for

researchers, scientists, and professionals in drug development who utilize spectroscopic

techniques for structural elucidation and chemical analysis. Detailed experimental protocols

and tabulated data are presented to facilitate understanding and replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity

of hydrogen atoms in a molecule. The spectrum of 1-phenylethanol is typically run in a

deuterated solvent, such as deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 1-Phenylethanol in CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.35 - 7.25 Multiplet - 5H Aromatic (C₆H₅)

4.88 Quartet 6.5 1H Methine (CH)

~2.50 Singlet (broad) - 1H Hydroxyl (OH)

1.48 Doublet 6.5 3H Methyl (CH₃)

Note: The chemical shift of the hydroxyl proton can vary depending on concentration, solvent,

and temperature.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a

molecule.[1] Spectra are typically proton-decoupled, meaning each unique carbon atom

appears as a single line.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-Phenylethanol in CDCl₃

Chemical Shift (δ, ppm) Assignment

145.8 C1 (Quaternary aromatic)

128.5 C3/C5 (Aromatic CH)

127.5 C4 (Aromatic CH)

125.4 C2/C6 (Aromatic CH)

70.4 Methine (CH-OH)

25.1 Methyl (CH₃)

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of its covalent bonds.[2] It is particularly useful for

identifying functional groups.
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Table 3: Key IR Absorption Bands for 1-Phenylethanol

Frequency (cm⁻¹) Intensity Bond Vibration

3400 - 3300 Strong, Broad O-H stretch (Alcohol)

3100 - 3000 Medium C-H stretch (Aromatic sp²)

3000 - 2850 Medium C-H stretch (Aliphatic sp³)

1600, 1495, 1450 Medium-Weak C=C stretch (Aromatic ring)

1200 - 1050 Strong C-O stretch (Alcohol)

760, 700 Strong
C-H bend (Monosubstituted

benzene)

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions

based on their mass-to-charge (m/z) ratio.[3] Electron Ionization (EI) is a common method that

causes fragmentation of the molecule, providing a characteristic "fingerprint."[4]

Table 4: Mass Spectrometry Data (EI) for 1-Phenylethanol

m/z (Mass/Charge) Relative Abundance (%) Fragment Assignment

122 ~40 [M]⁺ (Molecular Ion)

107 100 [M - CH₃]⁺ (Base Peak)

79 ~60 [C₆H₇]⁺

77 ~40 [C₆H₅]⁺ (Phenyl cation)

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the structural elucidation of a

compound like 1-phenylethanol using the spectroscopic methods discussed.
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Caption: Workflow for Structural Elucidation via Spectroscopy.

Experimental Protocols
Sample Preparation: Weigh 5-25 mg of 1-phenylethanol for ¹H NMR, or 50-100 mg for ¹³C

NMR, into a clean, dry vial.[5]

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃)

containing an internal standard (e.g., 0.03% tetramethylsilane, TMS).[5][6]

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If solid particulates

are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean NMR tube.

Tube Capping: Cap the NMR tube securely to prevent solvent evaporation.
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Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then be set

to lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to

optimize homogeneity.[7]

Data Acquisition: Acquire the ¹H spectrum. For ¹³C NMR, a longer acquisition time is typically

required due to the low natural abundance of the ¹³C isotope.[1][5] Standard acquisition

parameters for routine spectra are generally sufficient.[8]

Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the

frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and

referenced to the TMS signal at 0.00 ppm.

Sample Preparation (Thin Film Method for Liquids): Since 1-phenylethanol is a liquid at

room temperature, the thin film method is appropriate.[9]

Plate Cleaning: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them

only by the edges to avoid transferring moisture.

Sample Application: Place one to two drops of 1-phenylethanol onto the polished face of

one salt plate.[9]

Assembly: Place the second salt plate on top of the first, gently spreading the liquid into a

thin, uniform film between the plates.

Data Acquisition: Place the assembled plates into the sample holder of the IR spectrometer.

[10]

Spectrum Recording: Record the spectrum, typically over the range of 4000 to 600 cm⁻¹. A

background spectrum of the empty spectrometer should be run first and automatically

subtracted from the sample spectrum.

Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent (e.g., dry

acetone or methylene chloride), and return them to a desiccator for storage.[9]

Sample Introduction: Introduce a small amount of the 1-phenylethanol sample into the

mass spectrometer, often via a direct insertion probe or after separation by gas

chromatography (GC-MS).[11] The sample is vaporized in a high-vacuum environment.[11]
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Ionization (Electron Impact - EI): In the ion source, the gaseous molecules are bombarded

with a high-energy beam of electrons (typically 70 eV).[4] This process ejects an electron

from the molecule, forming a positively charged radical cation known as the molecular ion

(M⁺).[3]

Fragmentation: The high energy of the EI process imparts significant excess energy to the

molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.

[11]

Acceleration: The positively charged ions (both the molecular ion and fragment ions) are

accelerated by an electric field into the mass analyzer.[3]

Mass Analysis: The ions are deflected by a magnetic field. The degree of deflection depends

on the mass-to-charge (m/z) ratio of each ion; lighter ions are deflected more than heavier

ones.[3]

Detection: A detector at the end of the analyzer records the m/z ratio and relative abundance

of each ion that strikes it.[3]

Spectrum Generation: The data is plotted as a mass spectrum, with m/z on the x-axis and

relative abundance on the y-axis. The most abundant ion is assigned a relative abundance of

100% and is called the base peak.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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